molecular formula C18H22N4 B1228805 N-[[4-(dimethylamino)phenyl]methyl]-1-ethyl-5-benzimidazolamine

N-[[4-(dimethylamino)phenyl]methyl]-1-ethyl-5-benzimidazolamine

Cat. No. B1228805
M. Wt: 294.4 g/mol
InChI Key: GOXXBXMODVWPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(dimethylamino)phenyl]methyl]-1-ethyl-5-benzimidazolamine is a member of benzimidazoles.

Scientific Research Applications

Electronic Properties in Thin Films

N-[[4-(dimethylamino)phenyl]methyl]-1-ethyl-5-benzimidazolamine has been identified as a useful solution-processable n-type dopant in the field of electronics. It has been shown to control electrical conductivity in PCBM (phenyl-C61-butyric acid methyl ester) thin films. Modifications to its chemical structure can increase its stability and influence electronic properties, as demonstrated through electrochemical and spectroelectrochemical studies (Uebe et al., 2018).

Synthesis of Novel Derivatives

The compound has been involved in the synthesis of various novel derivatives, like pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine. These derivatives have been studied for their potential effects against bacterial and fungal species, indicating the compound's utility in the creation of bioactive molecules (Abdel‐Aziz et al., 2008).

Antimicrobial and Antioxidant Activities

Derivatives of this compound have demonstrated significant antimicrobial and antioxidant activities. Specific compounds have shown efficacy against various microbial strains and possess notable hydrogen peroxide scavenging activity (Malhotra et al., 2013).

Synthesis of Heterocyclic Systems

The compound has been used in the synthesis of various heterocyclic systems. This includes the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating its versatility in organic synthesis and the development of novel chemical entities (Selič et al., 1997).

Corrosion Inhibitors

This compound has also been explored as a corrosion inhibitor, particularly in solutions like formic and acetic acid. Its efficiency in preventing mild steel corrosion highlights its potential application in industrial settings (Quraishi & Sharma, 2005).

properties

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-ethylbenzimidazol-5-amine

InChI

InChI=1S/C18H22N4/c1-4-22-13-20-17-11-15(7-10-18(17)22)19-12-14-5-8-16(9-6-14)21(2)3/h5-11,13,19H,4,12H2,1-3H3

InChI Key

GOXXBXMODVWPKM-UHFFFAOYSA-N

SMILES

CCN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)N(C)C

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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